molecular formula C7H3Cl3N2 B579859 2,5,6-Trichloro-4-methylnicotinonitrile CAS No. 63195-39-1

2,5,6-Trichloro-4-methylnicotinonitrile

Cat. No.: B579859
CAS No.: 63195-39-1
M. Wt: 221.465
InChI Key: MEICKJSSGQUWTE-UHFFFAOYSA-N
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Description

2,5,6-Trichloro-4-methylnicotinonitrile is a chemical compound with the molecular formula C7H3Cl3N2 and a molecular weight of 221.47 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of three chlorine atoms and a methyl group attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,5,6-Trichloro-4-methylnicotinonitrile typically involves the chlorination of 4-methylnicotinonitrile. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The process involves multiple steps, including the formation of intermediate compounds, which are subsequently chlorinated to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2,5,6-Trichloro-4-methylnicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2,5,6-Trichloro-4-methylnicotinonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5,6-Trichloro-4-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and nitrile group play crucial roles in its reactivity and binding affinity. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

2,5,6-Trichloro-4-methylnicotinonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized research and industrial purposes.

Properties

IUPAC Name

2,5,6-trichloro-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3N2/c1-3-4(2-11)6(9)12-7(10)5(3)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEICKJSSGQUWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652825
Record name 2,5,6-Trichloro-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63195-39-1
Record name 2,5,6-Trichloro-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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